molecular formula C22H29FO4 B15061695 A,21-Dihydroxy-9

A,21-Dihydroxy-9

Cat. No.: B15061695
M. Wt: 376.5 g/mol
InChI Key: VWVSBHGCDBMOOT-RSWUNGFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

A,21-Dihydroxy-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are valuable intermediates in the synthesis of corticosteroids and other steroid-based drugs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of A,21-Dihydroxy-9 involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for corticosteroids, which exert their effects by binding to glucocorticoid receptors and modulating gene expression . This interaction leads to the suppression of inflammatory responses and the regulation of various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A,21-Dihydroxy-9 is unique due to its specific substituents at positions C-9 and C-21, which make it particularly suitable for the synthesis of corticosteroids. Its production process, involving genetic modifications and optimization of bacterial strains, also sets it apart from other similar compounds .

Properties

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1

InChI Key

VWVSBHGCDBMOOT-RSWUNGFYSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Origin of Product

United States

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